molecular formula C12H9F3N2O2S B6154491 N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide CAS No. 107491-36-1

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

Cat. No. B6154491
CAS RN: 107491-36-1
M. Wt: 302.3
InChI Key:
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Description

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide (TFMPB) is a highly versatile chemical compound with a wide variety of applications in scientific research. It has been used in a variety of laboratory experiments and studies, and its structure and properties make it an ideal candidate for numerous applications.

Scientific Research Applications

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is an important research tool for scientists due to its versatile applications in a variety of scientific research fields. It has been used in the synthesis of a wide range of organic compounds, such as pharmaceuticals, pesticides, and dyes. Additionally, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been used in studies related to the synthesis of peptides, proteins, and DNA. It has also been used in studies related to the synthesis of polymers, as well as in studies related to the synthesis of nanomaterials. Furthermore, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been used in studies related to the synthesis of catalysts, as well as in studies related to the synthesis of organic and inorganic materials.

Mechanism of Action

The mechanism of action of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other biomolecules. Additionally, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, and other biomolecules. Furthermore, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is believed to act as an inhibitor of enzymes involved in the transport of ions and other molecules across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide are not fully understood. However, it is believed that the compound has anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is believed to have anti-oxidant, anti-cancer, and anti-viral properties. Furthermore, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is believed to have neuroprotective and cardioprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in laboratory experiments include its high solubility in a variety of solvents, its low cost, and its low toxicity. Additionally, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a highly versatile compound, which makes it suitable for a wide range of applications. However, there are some limitations to using N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in laboratory experiments. For example, the compound is not stable in the presence of light and oxygen, and it is not soluble in water.

Future Directions

There are numerous possible future directions for research involving N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in the synthesis of pharmaceuticals and other organic compounds. Furthermore, further research could be conducted to explore the potential applications of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in the synthesis of catalysts and other inorganic materials. Finally, further research could be conducted to explore the potential applications of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in the synthesis of nanomaterials.

Synthesis Methods

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide can be synthesized using a variety of methods, including the direct synthesis from trifluoromethylpyridine and benzenesulfonamide, as well as the direct synthesis from trifluoromethylbenzene and pyridine. In the direct synthesis from trifluoromethylpyridine and benzenesulfonamide, the two reactants are reacted in a solvent such as acetonitrile or dimethyl sulfoxide at temperatures ranging from 0-100°C. The reaction is typically complete within 1-2 hours. In the direct synthesis from trifluoromethylbenzene and pyridine, the two reactants are reacted in a solvent such as acetonitrile or dimethyl sulfoxide at temperatures ranging from 0-100°C. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with benzenesulfonamide in the presence of a base to form the desired product.", "Starting Materials": ["2-chloro-5-(trifluoromethyl)pyridine", "benzenesulfonamide", "base (e.g. potassium carbonate)"], "Reaction": ["Step 1: Dissolve 2-chloro-5-(trifluoromethyl)pyridine and benzenesulfonamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress by TLC or other suitable analytical method.", "Step 4: Once the reaction is complete, filter the mixture to remove any insoluble material.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain the final product, N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide."] }

CAS RN

107491-36-1

Product Name

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.3

Purity

95

Origin of Product

United States

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